REACTION_CXSMILES
|
C(O)=O.C(O[C:8](=[O:10])[CH3:9])(=O)C.[O:11]=[C:12]1C[NH:16][CH2:15][CH2:14][NH:13]1>C(Cl)Cl>[CH:12]([N:13]1[CH2:14][CH2:15][NH:16][C:8](=[O:10])[CH2:9]1)=[O:11]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
O=C1NCCNC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for further 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 0° C. for further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from acetone/hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N1CC(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |